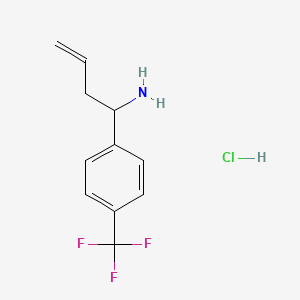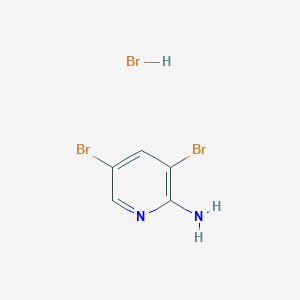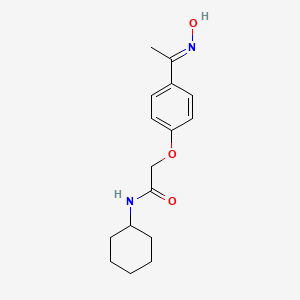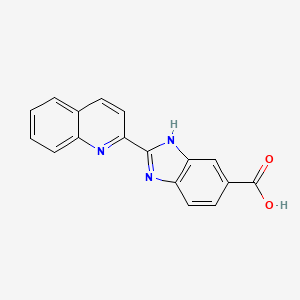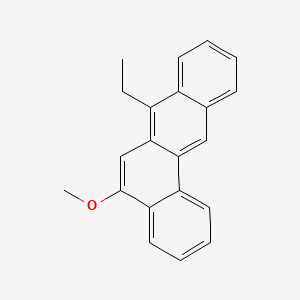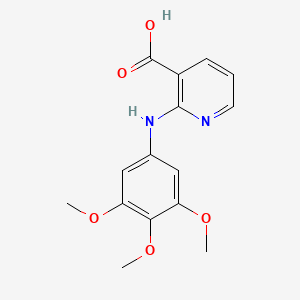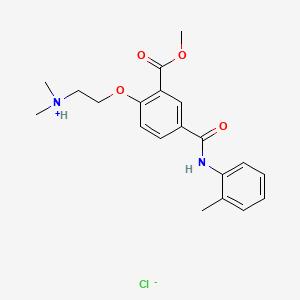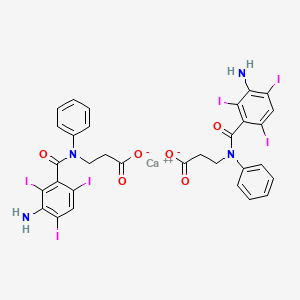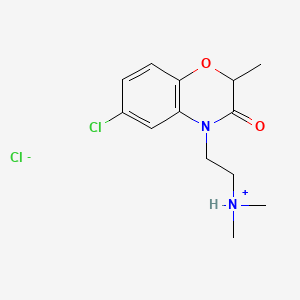
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-methyl-, hydrochloride is a synthetic organic compound. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazin-3-one derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this specific compound, the synthetic route may involve:
Starting Materials: Appropriate substituted aniline and chloroacetyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,4-Benzoxazin-3-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
4H-1,4-Benzoxazin-3-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications.
Industry: Used in the development of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4H-1,4-Benzoxazin-3-one derivatives involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1,4-Benzoxazin-3-one: The parent compound with similar structural features.
Chlorobenzoxazines: Compounds with chlorine substituents on the benzoxazine ring.
Dimethylaminoethyl Derivatives: Compounds with dimethylaminoethyl groups.
Uniqueness
The uniqueness of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-methyl-, hydrochloride lies in its specific substituents, which may confer unique biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
57462-61-0 |
|---|---|
Molekularformel |
C13H18Cl2N2O2 |
Molekulargewicht |
305.20 g/mol |
IUPAC-Name |
2-(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-9-13(17)16(7-6-15(2)3)11-8-10(14)4-5-12(11)18-9;/h4-5,8-9H,6-7H2,1-3H3;1H |
InChI-Schlüssel |
JNPROGGIJQRJKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
